![molecular formula C6H11ClN4S B1379101 3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride CAS No. 1864062-62-3](/img/structure/B1379101.png)
3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Overview
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . The presence of a sulfanyl group (-SH) and a 1,2,4-triazole ring suggests that this compound could be a part of a larger class of sulfur and nitrogen-containing heterocycles, which are often found in pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, azetidines can generally be synthesized through methods such as the alkylation of primary amines . The 1,2,4-triazole ring could potentially be formed through a series of reactions including cyclization and deprotonation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azetidine and 1,2,4-triazole rings, as well as the sulfanyl and methyl groups. Azetidines are known to participate in various reactions due to the ring strain of the four-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a sulfanyl group could potentially make this compound more prone to oxidation .Scientific Research Applications
Synthesis of Heterocyclic Amino Acid Derivatives
This compound is utilized in the synthesis of new heterocyclic amino acid derivatives. The process involves aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates, leading to the formation of functionalized azetidine-containing compounds . These derivatives are valuable for their potential biological activities and can serve as building blocks in pharmaceutical research.
Suzuki–Miyaura Cross-Coupling Reactions
The azetidine moiety in this compound can be involved in Suzuki–Miyaura cross-coupling reactions. This is a pivotal step in diversifying novel heterocyclic compounds, which are confirmed via various spectroscopic methods . Such reactions are fundamental in creating complex molecules for drug development and materials science.
Pharmacophore Development
Due to the presence of the azetidine ring, this compound can act as a pharmacophore subunit. Pharmacophores are essential for the design of new drugs as they represent the minimal set of structural features necessary for the molecular recognition of a ligand by a biological macromolecule .
Future Directions
The study of sulfur and nitrogen-containing heterocycles is a vibrant field of research, with potential applications in pharmaceuticals and materials science . This specific compound, with its combination of an azetidine ring, a 1,2,4-triazole ring, and a sulfanyl group, could be of interest for future investigations.
properties
IUPAC Name |
3-(azetidin-3-ylsulfanyl)-4-methyl-1,2,4-triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S.ClH/c1-10-4-8-9-6(10)11-5-2-7-3-5;/h4-5,7H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWECBBVJBAKCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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